4-bromo-N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclopentyl]aniline
Overview
Description
4-bromo-N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclopentyl]aniline is an organic compound that features a bromine atom, a tetrazole ring, and a cyclopentyl group attached to an aniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclopentyl]aniline typically involves multiple steps. One common approach is to start with the bromination of 2,6-dimethylaniline to obtain 4-bromo-2,6-dimethylaniline . This intermediate is then subjected to further reactions to introduce the tetrazole and cyclopentyl groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclopentyl]aniline can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of specific atoms within the molecule.
Coupling Reactions: It can be involved in coupling reactions such as Suzuki-Miyaura coupling, where it forms new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation may produce quinones or other oxidized derivatives.
Scientific Research Applications
4-bromo-N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclopentyl]aniline has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.
Industry: It may be used in the production of specialty chemicals or materials with unique properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclopentyl]aniline involves its interaction with specific molecular targets. The tetrazole ring and aniline moiety can participate in binding to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
4-bromo-2,6-dimethylaniline: A precursor in the synthesis of the target compound.
Tetrazole derivatives: Compounds containing the tetrazole ring, used in various chemical and biological applications.
Cyclopentyl anilines: Compounds with a cyclopentyl group attached to an aniline moiety, used in organic synthesis and medicinal chemistry.
Uniqueness
4-bromo-N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclopentyl]aniline is unique due to the combination of its structural features, which confer specific reactivity and binding properties. This makes it a valuable compound for research and development in multiple scientific disciplines.
Properties
IUPAC Name |
4-bromo-N-[1-[1-(2,6-dimethylphenyl)tetrazol-5-yl]cyclopentyl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN5/c1-14-6-5-7-15(2)18(14)26-19(23-24-25-26)20(12-3-4-13-20)22-17-10-8-16(21)9-11-17/h5-11,22H,3-4,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APNKABZDKPVJKY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)C3(CCCC3)NC4=CC=C(C=C4)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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